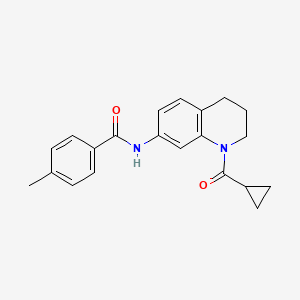

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide

Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold fused with a cyclopropanecarbonyl group at the 1-position and a 4-methylbenzamide substituent at the 7-position.

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-14-4-6-16(7-5-14)20(24)22-18-11-10-15-3-2-12-23(19(15)13-18)21(25)17-8-9-17/h4-7,10-11,13,17H,2-3,8-9,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFDNOVZXVKQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the cyclopropanecarbonyl and tetrahydroquinoline intermediates. These intermediates are then coupled with 4-methylbenzoyl chloride under specific reaction conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and reduced production costs. Additionally, the use of automated systems can enhance the reproducibility and safety of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical functions .

Comparison with Similar Compounds

Key Observations :

- The cyclopropanecarbonyl group (as in the target compound and ) may enhance metabolic stability compared to simpler acyl groups (e.g., isobutyryl in ).

- Electron-withdrawing substituents (e.g., CF3 in ) likely improve binding to hydrophobic enzyme pockets, whereas methyl groups (as in the target compound) balance lipophilicity and synthetic accessibility.

HDAC Inhibition (Relevant to Mechanism of Action)

Compounds with benzamide substituents, such as HDACi 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide), exhibit potent HDAC1/3 inhibition (IC50 < 100 nM) .

Carbonic Anhydrase Inhibition

Compounds like 23 (Z-4-oxo-4-((2-oxo-THQ-7-yl)amino)but-2-enoic acid) demonstrate CA inhibition via carboxylate or sulfonamide groups . The target compound’s benzamide moiety may exhibit weaker CA binding compared to sulfonamide derivatives (e.g., Compound 24) due to reduced zinc-chelating capacity.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

The compound's chemical structure is characterized by several functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H24N2O2 |

| Molecular Weight | 300.39536 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)CC(=O)Nc3ccc2CCCN(C(=O)C1CC1)c2c3 |

| InChI | InChI=1S/C18H24N2O2/c1-12(2)10-17(21)19-15-8-7-13-4-3-9-20(16(13)11-15)18(22)14-5-6-14/h7-8,11-12,14H,3-6,9-10H2,1-2H3,(H,19,21) |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act on various enzymes and receptors involved in cellular signaling pathways. The precise molecular targets are still under investigation but may include:

- Enzymes : Potential inhibition or modulation of enzymatic activity.

- Receptors : Interaction with neurotransmitter or hormonal receptors.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi. For example:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effect observed |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Significant antifungal activity |

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as:

| Cancer Cell Line | Effect |

|---|---|

| HeLa (Cervical Cancer) | Induces apoptosis |

| MCF7 (Breast Cancer) | Cell cycle arrest observed |

Case Studies and Research Findings

Several case studies have been published detailing the synthesis and biological evaluation of this compound:

- Study on Antimicrobial Activity : A study published in 2023 demonstrated the compound's effectiveness against resistant strains of bacteria. The study employed both disk diffusion and MIC (Minimum Inhibitory Concentration) methods to quantify its efficacy.

- Anticancer Research : Another significant study focused on the compound's ability to inhibit tumor growth in xenograft models. The results indicated a reduction in tumor size when administered at specific dosages.

- Mechanistic Studies : Ongoing research is aimed at elucidating the detailed mechanisms by which this compound exerts its effects at the molecular level. This includes examining its impact on apoptosis pathways and cell signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.